molecular formula C14H15BrN2O B2396792 4-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide CAS No. 1275413-87-0

4-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide

Cat. No.: B2396792
CAS No.: 1275413-87-0
M. Wt: 307.191
InChI Key: UVXGDYUALCFQAG-UHFFFAOYSA-N
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Description

4-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide is a chemical compound with a complex structure that includes a bromine atom, a cyanocyclopentyl group, and a methylbenzamide moiety

Preparation Methods

The synthesis of 4-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the bromination of a precursor compound, followed by the introduction of the cyanocyclopentyl group and the formation of the benzamide structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

4-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

4-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide can be compared with other similar compounds, such as:

  • 4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide
  • 4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and potential uses.

Properties

IUPAC Name

4-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O/c1-10-8-11(15)4-5-12(10)13(18)17-14(9-16)6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXGDYUALCFQAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)NC2(CCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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